3-(furan-2-yl)pyrrolidine hydrochloride
Description
Properties
CAS No. |
1266686-33-2 |
|---|---|
Molecular Formula |
C8H12ClNO |
Molecular Weight |
173.6 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies
Established and Novel Synthetic Pathways for the Pyrrolidine (B122466) Core
The synthesis of the pyrrolidine ring is a well-established field in organic chemistry, with numerous methods available for its construction. These approaches can be broadly categorized into the functionalization of existing pyrrolidine rings and the de novo construction of the ring from acyclic or different cyclic precursors. nih.govmdpi.com
Approaches for Pyrrolidine Ring Formation
The construction of the pyrrolidine skeleton can be achieved through a variety of synthetic strategies, ranging from classical cyclization reactions to modern catalytic processes. A primary method involves the use of naturally occurring chiral building blocks like proline and 4-hydroxyproline, which provide a pre-formed, optically pure pyrrolidine ring that can be further modified. nih.gov Alternatively, the ring can be constructed from acyclic precursors through intramolecular cyclization reactions, such as the amination of unsaturated carbon-carbon bonds or the insertion of nitrene species into C-H bonds. osaka-u.ac.jp
Industrial synthesis often employs methods like the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures and pressures over a catalyst. wikipedia.org Laboratory-scale syntheses offer more diversity. wikipedia.org One of the most powerful and widely studied methods for forming substituted pyrrolidines is the [3+2] dipolar cycloaddition reaction between an azomethine ylide and an alkene. nih.govosaka-u.ac.jp This method allows for the direct construction of the five-membered ring with a high degree of control over stereochemistry. nih.govosaka-u.ac.jp
More recent and novel approaches include:
Photo-promoted Ring Contraction: A novel method involves the photo-promoted ring contraction of pyridines using silylborane to create pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jp
Catalytic Cyclizations: Iridium-catalyzed reductive generation of azomethine ylides from amides and lactams enables their subsequent [3+2] cycloaddition to form highly substituted pyrrolidines. acs.org Copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds also provides an effective route to pyrrolidines. organic-chemistry.org
Multi-Component Reactions: Ytterbium triflate (Yb(OTf)₃) catalyzes a three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters to yield polysubstituted pyrrolidines. organic-chemistry.org
| Method | Description | Key Features | Reference |
|---|---|---|---|
| Cyclization of Acyclic Precursors | Intramolecular reactions of linear molecules, such as amino alcohols or haloamines, to form the five-membered ring. | Versatile; allows for various substitution patterns. | nih.govosaka-u.ac.jp |
| [3+2] Dipolar Cycloaddition | Reaction between an azomethine ylide (1,3-dipole) and an alkene (dipolarophile) to construct the pyrrolidine ring. | Atom-economic; excellent stereocontrol; direct formation of complex structures. | nih.govosaka-u.ac.jpacs.org |
| Modification of Proline/Hydroxyproline | Using readily available chiral precursors to introduce a pre-formed pyrrolidine ring. | Access to optically pure compounds. | nih.gov |
| Catalytic Hydroarylation of Pyrrolines | Palladium-catalyzed addition of an aryl group and a hydrogen atom across the double bond of a pyrroline (B1223166). | Directly furnishes 3-aryl pyrrolidines. | chemrxiv.org |
| Photo-promoted Ring Contraction | A novel reaction where a pyridine (B92270) ring contracts to form a pyrrolidine derivative. | Access to unique bicyclic pyrrolidine skeletons. | osaka-u.ac.jp |
Introduction of Furan (B31954) Moiety and Functionalization
Once the pyrrolidine core is available, the furan moiety can be introduced at the 3-position through several methods. A direct and common approach is the reductive amination between a 3-aminopyrrolidine (B1265635) precursor and furan-2-carbaldehyde. This reaction forms an intermediate imine which is then reduced in situ to yield the 3-(furan-2-yl)pyrrolidine (B1522636) structure. nih.gov
Another powerful strategy is the palladium-catalyzed hydroarylation of N-alkyl or N-acyl pyrrolines. chemrxiv.org This method allows for the direct coupling of an aryl or heteroaryl group, such as furan, to the 3-position of the pyrrolidine ring from readily available starting materials. chemrxiv.org The process involves the reaction of a pyrroline with an aryl halide (or equivalent) in the presence of a palladium catalyst and a hydride source. chemrxiv.org
For more complex structures, cascade reactions have been developed. One such approach involves an N-H insertion into an enynal-derived metal-carbenoid, which is then followed by an intramolecular aldol (B89426) reaction to produce functionalized (2-furyl)-2-pyrrolidines with high diastereoselectivity. shareok.org The furan ring itself is relatively stable throughout these synthetic manipulations, allowing for its early introduction in a synthetic sequence. shareok.org
| Method | Reactants | Key Features | Reference |
|---|---|---|---|
| Reductive Amination | 3-Aminopyrrolidine derivative + Furan-2-carbaldehyde | Direct formation of the C-N bond to link the two rings. Widely used for creating libraries of analogues. | nih.gov |
| Palladium-Catalyzed Hydroarylation | N-substituted pyrroline + Furan-containing aryl halide/boronic acid | Direct C-C bond formation at the 3-position. Broad scope for creating 3-aryl and 3-heteroaryl pyrrolidines. | chemrxiv.org |
| Cascade Reaction | Enynal precursors and amines | Convergent and highly stereoselective approach for synthesizing functionalized furyl-pyrrolidines. | shareok.org |
Stereoselective Synthesis and Chirality in Compound Development
The pyrrolidine ring can possess multiple stereogenic centers, making stereochemistry a crucial aspect of its synthesis and application. nih.gov The spatial orientation of substituents can dramatically alter the biological activity of a compound by influencing how it interacts with chiral biological targets like proteins and enzymes. nih.gov
Enantioselective and Diastereoselective Synthetic Routes
Achieving stereocontrol in the synthesis of substituted pyrrolidines is a major focus of modern organic chemistry. Numerous stereoselective methods have been developed to produce specific enantiomers or diastereomers.
Diastereoselective methods often rely on substrate control, where existing chirality in a starting material directs the stereochemical outcome of a reaction. For instance, a highly diastereoselective synthesis of substituted pyrrolidines can be achieved through asymmetric multi-component reactions that can construct up to three contiguous stereocenters in a single step. nih.gov Another strategy involves the [3+2] cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides, where the chirality on the sulfinyl group directs the formation of a specific diastereomer of the resulting polysubstituted pyrrolidine. acs.org
Enantioselective methods utilize chiral catalysts or reagents to create a single enantiomer from an achiral starting material. Organocatalysis has emerged as a powerful tool in this area. For example, organocatalytic enantioselective Michael addition reactions have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which are valuable chiral building blocks. rsc.orgrsc.org
| Route | Principle | Example | Reference |
|---|---|---|---|
| Asymmetric Multi-Component Reaction | A one-pot reaction combining multiple reactants with a chiral auxiliary or catalyst to diastereoselectively form complex products. | TiCl₄-catalyzed reaction of optically active phenyldihydrofuran, N-tosyl imino ester, and a silane (B1218182) reagent. | nih.gov |
| Chiral Auxiliary-Directed Cycloaddition | A chiral group temporarily attached to a reactant directs the stereochemical outcome of the cycloaddition. | [3+2] cycloaddition using an N-tert-butanesulfinyl group as a chiral director. | acs.org |
| Organocatalytic Michael Addition | A small organic molecule (chiral amine, etc.) catalyzes the enantioselective addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Enantioselective synthesis of pyrrolidine-3-carboxylic acid derivatives from enones and nitroalkanes. | rsc.orgrsc.org |
| Biocatalytic Synthesis | Use of enzymes (e.g., laccase) to catalyze stereoselective reactions under mild conditions. | Stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. | rsc.org |
Impact of Stereochemistry on Research Outcomes
The precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is fundamental to its function. nih.gov In drug discovery and chemical biology, different stereoisomers of the same compound can exhibit vastly different potencies and biological profiles. nih.gov This is because biological systems are inherently chiral, and the interaction between a small molecule and its protein target is highly sensitive to stereochemistry.
For example, in the development of G-protein coupled receptor 40 (GRP40) agonists containing a pyrrolidine scaffold, it was demonstrated that the cis versus trans stereochemistry of substituents dramatically affected the molecule's conformation and, consequently, its binding mode and activity at the receptor. nih.gov
Furthermore, the introduction of atoms like fluorine can significantly influence the conformational preferences of the pyrrolidine ring through stereoelectronic effects. beilstein-journals.orgnih.gov The relative stereochemistry of fluorine substituents can enhance the conformational stability of the ring, a property that is highly valuable in the design of peptidomimetics and other structured molecules. beilstein-journals.orgnih.gov The ability to synthesize specific stereoisomers allows researchers to fine-tune molecular shape and properties, leading to optimized interactions with biological targets and more potent and selective research compounds. nih.govacs.org
Design and Synthesis of Derivatives and Analogues for Research Probing
The 3-(furan-2-yl)pyrrolidine scaffold serves as a valuable starting point for the design and synthesis of diverse chemical libraries. By systematically modifying different parts of the molecule—the pyrrolidine nitrogen, the furan ring, or the pyrrolidine ring itself—researchers can explore structure-activity relationships (SAR) and develop probes for specific biological targets.
A notable example is the development of small-molecule inhibitors for the ST2 (Stimulation-2) receptor, a target implicated in graft-versus-host disease. nih.gov Starting with a 1-(furan-2-ylmethyl)pyrrolidine core, researchers synthesized a series of analogues by:
Substituting the furan ring: Introducing nitro or other groups onto the furan ring.
Substituting the pyrrolidine ring: Adding various aryl groups at the 2-position of the pyrrolidine.
Modifying the linker: Exploring different connections between the furan and pyrrolidine moieties.
These systematic modifications led to the identification of inhibitors with improved potency. nih.gov The synthesis of these derivatives often involves multi-step sequences, utilizing reactions like Suzuki-Miyaura cross-coupling to install aryl groups, followed by reductive amination to connect the furan and pyrrolidine components. nih.gov Other transformations can convert the initial products into different heterocyclic systems, such as lactams or spiropyrrolidines, further expanding the chemical space for biological screening. rsc.org
| Derivative Class | Synthetic Strategy | Research Purpose | Reference |
|---|---|---|---|
| 1-(Furan-2-ylmethyl)-2-arylpyrrolidines | Suzuki-Miyaura coupling followed by reductive amination. | Probing the ST2 receptor for graft-versus-host disease. | nih.gov |
| 3-Aryl-3-(furan-2-yl)propanoic acids | Hydroarylation of 3-(furan-2-yl)propenoic acids. | Screening for antimicrobial activity. | nih.govnih.gov |
| N-Allyl-substituted pyrrolidines | Alkylation of the pyrrolidine nitrogen on a pre-formed cycloadduct. | Creating functionalized proline derivatives for use as organocatalysts. | acs.org |
| Spiropyrrolidine derivatives | Transformation of Michael addition products. | Generating novel scaffolds for biological screening. | rsc.org |
Chemical Modifications of the Furan Ring
The furan ring within the 3-(furan-2-yl)pyrrolidine scaffold is a key site for chemical manipulation due to its electron-rich aromatic character. Modifications to this ring can significantly alter the electronic and steric profile of the entire molecule. Common strategies include oxidation, substitution, and bioisosteric replacement.
Oxidation reactions can transform the furan ring into other oxygenated heterocycles, such as furanones. Another significant modification involves the substitution of atoms or groups on the furan ring, which can influence the molecule's interaction with biological targets. researchgate.net A prominent strategy in medicinal chemistry is bioisosteric replacement, where the furan ring is exchanged for another heterocycle with similar physical or chemical properties. For instance, replacing the furan with rings like thiophene (B33073) or selenophene (B38918) has been explored in analogous compound series to modulate activity. nih.gov Research on related furan-containing molecules has also demonstrated oxidative dearomatization as a method to generate more complex structures. nih.gov
| Modification Strategy | Description | Potential Outcome | Reference Example |
|---|---|---|---|
| Oxidation | The furan ring is oxidized, potentially using agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). | Formation of furanones or other oxygenated derivatives. | General oxidation of furan rings. |
| Substitution | Introduction of various functional groups onto the furan ring. | Alters electronic properties and potential for hydrogen bonding or other interactions. researchgate.net | General substitution on furan nucleus. researchgate.net |
| Bioisosteric Replacement | The furan ring is replaced by another five-membered heterocycle. | Creation of analogues with potentially altered metabolic stability or target affinity. nih.gov | Replacement of furan with thiophene in furamidine (B1674271) analogues. nih.gov |
| Oxidative Dearomatization | An oxidation process that disrupts the aromaticity of the furan ring. | Leads to the formation of highly functionalized, non-aromatic intermediates for further synthesis. nih.gov | Transformation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones. nih.gov |
Substituent Effects on the Pyrrolidine Moiety
The pyrrolidine ring offers significant opportunities for derivatization, with substituent changes capable of profoundly affecting a compound's properties. The stereochemistry of the pyrrolidine ring is a critical factor; the spatial orientation of substituents can dictate the binding mode to biological targets. researchgate.net
Research into various pyrrolidine-based compounds has shown that the nature of the substituents—whether they are electron-donating or electron-withdrawing—plays a vital role. For example, in studies on spiro-pyrrolidine derivatives, the introduction of electron-donating groups was found to be beneficial for certain biological activities, whereas electron-withdrawing groups like chloro or bromo substituents did not lead to significant improvements. mdpi.com Furthermore, adding even simple groups like a methyl substituent can confer improved pharmacokinetic profiles by providing steric hindrance that may prevent metabolic instability. researchgate.net The introduction of larger moieties, such as a 4-chlorophenyl group, has also been explored to create lead compounds for further research. nih.gov
| Substituent Type/Position | Observed Effect in Related Pyrrolidine Derivatives | Example from Literature |
|---|---|---|
| Stereoisomers | Different spatial orientations can lead to distinct biological profiles due to varied binding modes with enantioselective proteins. researchgate.net | General principle for pyrrolidine scaffolds. researchgate.net |
| C-3 Methyl Group | Can enhance pharmacokinetic profiles through steric hindrance, potentially reducing metabolic instability. researchgate.net | (2S,3S)-2-methyl-3-hydroxylpyrrolidine derivatives. researchgate.net |
| Electron-Donating Groups | Shown to be beneficial for the inhibitory activity of certain cancer cell lines in benzofuran (B130515) spiro-pyrrolidines. mdpi.com | Spiro-pyrrolidine derivatives with various substituents. mdpi.com |
| Electron-Withdrawing Groups (-Cl, -Br) | Did not significantly improve the activity of benzofuran spiro-pyrrolidine compounds. mdpi.com | Spiro-pyrrolidine derivatives with halo-substituents. mdpi.com |
| 4-Chlorophenyl Group | Identified on a pyrrolidine ring as part of a lead compound structure in topoisomerase inhibitor studies. nih.gov | Pyrrolidine-1,2,4-oxadiazole hybrids. nih.gov |
Hybrid Molecule Design and Synthesis
A sophisticated derivatization strategy involves the creation of hybrid molecules, where the 3-(furan-2-yl)pyrrolidine scaffold is synthetically combined with other known pharmacophores. nih.gov This approach aims to merge the structural features of different molecular classes to yield compounds with novel or enhanced properties.
One such strategy involves replacing parts of a known bioactive molecule with the furan-pyrrolidine structure. For example, in designing analogues of the drug furamidine, researchers replaced a phenyl ring with indole (B1671886) or benzimidazole, demonstrating a hybrid design approach. nih.gov Another method is to link the core scaffold to other heterocyclic systems. The synthesis of hybrid molecules combining a triazine-indole moiety with a pyrrolidine ring has been reported to produce novel anti-inflammatory agents. researchgate.net This concept of molecular fusion leverages the unique properties of each component to create a synergistic effect in the final hybrid compound.
| Hybrid Strategy | Description | Resulting Molecular Class | Reference Example |
|---|---|---|---|
| Pharmacophore Replacement | Replacing a key structural element of a known drug (e.g., a phenyl ring) with a different heterocyclic system like indole or benzimidazole. nih.gov | Modified diamidines. | Furamidine analogues. nih.gov |
| Scaffold Combination | Synthetically linking the pyrrolidine ring to other complex heterocyclic systems. researchgate.net | Triazine-indole-pyrrolidine hybrids. | Novel anti-inflammatory agents. researchgate.net |
| Bioisosteric Replacement of Linked Groups | Exchanging a functional part of a larger molecule (e.g., a triazole ring for a tetrazole ring) to enhance activity. nih.gov | Modified benzamides. | Anticancer (5-benzylthiazol-2-yl)benzamides. nih.gov |
Preclinical Pharmacological and Biological Evaluation
In Vitro Target Engagement and Ligand Profiling
No data are available on the in vitro target engagement and ligand profiling of 3-(furan-2-yl)pyrrolidine (B1522636) hydrochloride.
Receptor Binding Affinity and Selectivity Assays
No studies reporting the receptor binding affinity or selectivity of 3-(furan-2-yl)pyrrolidine hydrochloride have been identified.
Enzyme Inhibition and Activation Studies
There are no published data on the inhibitory or activating effects of this compound on any enzymes.
Cellular Functional Assays (e.g., reporter gene assays, calcium flux)
No cellular functional assay data for this compound are available in the public domain.
In Vivo Efficacy Studies in Defined Animal Models
No in vivo efficacy studies for this compound in any animal models have been reported in the scientific literature.
Assessment of Pharmacological Activity in Disease Models
There is no information available regarding the assessment of the pharmacological activity of this compound in any disease models.
Pharmacodynamic Marker Modulation
No studies on the modulation of pharmacodynamic markers by this compound have been found.
Molecular Mechanisms of Biological Action Elucidation
The biological activity of this compound is intrinsically linked to its chemical structure, featuring a pyrrolidine (B122466) ring and a furan (B31954) moiety. The pyrrolidine ring provides conformational flexibility, allowing it to interact with various biological targets, while the furan ring contributes to the molecule's electronic properties and potential for specific interactions. nih.gov The hydrochloride salt form enhances its solubility and stability for experimental use.
The proposed mechanisms of action for compounds containing these scaffolds are diverse. Pyrrolidine derivatives have been investigated for their potential as antagonists of the histamine (B1213489) H3 receptor and as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.govnih.gov The furan component is a common feature in many biologically active natural products and synthetic drugs, known to participate in various biological interactions. nih.gov
Downstream Signaling Pathway Investigations
While specific downstream signaling pathway investigations for this compound are not extensively documented in publicly available literature, research on structurally related compounds provides insights into potential pathways. For instance, studies on other furan-containing compounds have demonstrated modulation of signaling pathways related to inflammation and carcinogenesis.
One such related compound, 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), has been shown to affect pathways involving the aryl hydrocarbon receptor (AhR) and the NF-E2-related factor 2 (Nrf2). nih.gov FPP-3 was found to inhibit the DMBA-induced nuclear translocation of AhR, thereby downregulating the expression of cytochrome P450 enzymes CYP1A1 and CYP1B1. nih.gov Furthermore, FPP-3 was observed to activate the Nrf2-antioxidant response element (ARE) pathway, leading to the induction of phase II detoxifying enzymes. nih.gov This activation was suggested to be mediated, at least in part, through protein kinase C (PKC) delta and p38 signaling. nih.gov
The relevance of these pathways to this compound remains to be elucidated through direct investigation.
Gene and Protein Expression Profiling
In a study investigating the chemopreventive effects of 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), significant changes in the expression of genes and proteins involved in xenobiotic metabolism were observed. nih.gov Treatment with FPP-3 was found to inhibit the 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced gene expression of CYP1A1 and CYP1B1. nih.gov Conversely, FPP-3 was shown to increase the expression and enzymatic activity of phase II detoxifying enzymes, including glutathione (B108866) S-transferase (GST) and NAD(P)H:quinone oxidoreductase (QR). nih.gov
These findings suggest that a compound like this compound could potentially modulate the expression of genes and proteins involved in cellular defense and metabolism. Direct experimental evidence is necessary to confirm such activities.
Structure Activity Relationship Sar and Chemoinformatics
Systematic Exploration of Structural Determinants for Biological Activity
The furan (B31954) ring is a critical component for the biological activity of this class of compounds. Its aromaticity and ability to engage in hydrogen bonding and van der Waals interactions are key. The position of the substituent on the furan ring can significantly alter the activity. For instance, moving the pyrrolidine (B122466) group from the 2-position to the 3-position of the furan ring can lead to a notable change in biological effect, highlighting the importance of the spatial arrangement of these two rings.
Furthermore, the introduction of various substituents onto the furan ring has been a key area of investigation. The electronic properties and size of these substituents can modulate the interaction of the entire molecule with its biological target.
The pyrrolidine ring, a five-membered saturated heterocycle, also plays a pivotal role in the structure-activity relationship of these compounds. Modifications to this ring, such as the introduction of substituents or alterations to its stereochemistry, can have a profound impact on biological activity. The nitrogen atom within the pyrrolidine ring is often a key interaction point, frequently being protonated at physiological pH, as in the hydrochloride salt form.
While the core structure of 3-(furan-2-yl)pyrrolidine (B1522636) hydrochloride involves a direct linkage between the furan and pyrrolidine rings, studies on related analogs often involve the introduction of a linker region. The length, flexibility, and chemical nature of this linker can significantly influence the compound's activity. A linker can properly orient the two ring systems for optimal interaction with a biological target. The composition of the linker, whether it is a simple alkyl chain or contains heteroatoms, can also affect properties like solubility and metabolic stability.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For derivatives of 3-(furan-2-yl)pyrrolidine, QSAR models can be developed to predict the biological activity of novel, unsynthesized analogs. These models often use a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.
Conformational Analysis and its Impact on Biological Activity
The three-dimensional conformation of 3-(furan-2-yl)pyrrolidine hydrochloride is a crucial determinant of its biological activity. The molecule is not rigid and can adopt various conformations due to the flexibility of the pyrrolidine ring and the rotation around the bond connecting the furan and pyrrolidine rings. Conformational analysis, through both computational and experimental methods, helps to identify the low-energy, biologically active conformation.
The relative orientation of the furan and pyrrolidine rings is of particular importance. This orientation can influence how the molecule presents its key interacting groups to a binding site. The hydrochloride salt form can also influence the preferred conformation by affecting the charge distribution and intramolecular interactions. Understanding the conformational landscape is therefore essential for designing new analogs with improved biological profiles.
Computational Chemistry and Molecular Modeling Studies
Ligand-Target Docking and Binding Mode Predictions
Ligand-target docking is a computational method used to predict the preferred orientation of a molecule when bound to a specific protein target. This technique is instrumental in elucidating the binding mechanism and predicting the affinity of a compound. For derivatives of 3-(furan-2-yl)pyrrolidine (B1522636), docking studies have been employed to explore their interactions with various biological targets.
The core structure, featuring a pyrrolidine (B122466) ring and a furan (B31954) moiety, allows for a range of interactions. The pyrrolidine nitrogen can act as a hydrogen bond acceptor or, in its protonated hydrochloride form, a hydrogen bond donor. The furan ring's oxygen atom can also participate in hydrogen bonding, while the aromatic furan ring itself can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a protein's active site. nih.gov
Molecular docking studies on related furan-pyrrolidine compounds have revealed key binding modes. For instance, in studies of pyrrolidine derivatives as neuraminidase inhibitors, docking analyses highlighted the importance of hydrogen bonds and hydrophobic contacts in achieving potent inhibition. nih.govnih.gov Similarly, research on furan-based inhibitors for targets such as human tyrosinase (hTYR) and tyrosinase-related protein 1 (hTYRP1) has demonstrated that the furan scaffold can fit into hydrophobic cavities and form critical interactions. mdpi.com These studies suggest that 3-(furan-2-yl)pyrrolidine hydrochloride could be docked into the active sites of various receptors, such as cholinergic receptors or enzymes, to predict its binding affinity and guide the synthesis of more potent analogs.
| Potential Protein Target | Predicted Key Interactions for 3-(furan-2-yl)pyrrolidine Scaffold | Relevant Amino Acid Residues (Hypothetical) |
|---|---|---|
| Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) | Hydrogen bond (from protonated pyrrolidine N-H), π-π stacking (furan ring) | Trp, Tyr, Asp |
| Neuraminidase | Hydrogen bond (furan oxygen, pyrrolidine nitrogen), Hydrophobic interactions | Arg, Glu, Tyr |
| Human Tyrosinase (hTYR) | Hydrophobic pocket interaction (furan ring), Metal chelation (with copper ions in active site) | His, Phe, Val |
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations offer a powerful method for analyzing the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of a ligand and the stability of a ligand-protein complex, complementing the static picture provided by docking studies. researchgate.net
For this compound, MD simulations can be used to assess the stability of its binding pose within a target's active site. By simulating the complex in a solvated environment over nanoseconds, researchers can observe whether the key interactions predicted by docking are maintained. mdpi.com A primary metric for evaluating stability is the root-mean-square deviation (RMSD) of the ligand's atomic positions from its initial docked pose. A low and stable RMSD value over the simulation time indicates a stable binding mode. mdpi.com
| Simulation Parameter | Purpose in Analyzing this compound | Typical Finding |
|---|---|---|
| Ligand RMSD | To assess the stability of the compound in a protein's binding site. | Low RMSD (< 2.0 Å) suggests a stable binding complex. mdpi.com |
| Protein RMSF | To identify flexible regions of the protein upon ligand binding. | Higher fluctuations in loop regions, lower in the binding site. |
| Hydrogen Bond Analysis | To monitor the persistence of specific hydrogen bonds over time. | Key hydrogen bonds are maintained throughout the simulation. |
| Conformational Clustering | To identify the most populated conformations of the molecule. | Reveals the preferred pyrrolidine pucker and ring orientation. |
Pharmacophore Modeling and Virtual Screening for Analog Discovery
Pharmacophore modeling is a technique that defines the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. A pharmacophore model consists of features like hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups.
For this compound, a pharmacophore model would likely include:
A hydrophobic/aromatic feature representing the furan ring.
A hydrogen bond acceptor feature at the furan oxygen.
A positive ionizable feature corresponding to the protonated pyrrolidine nitrogen.
A hydrogen bond donor from the same protonated nitrogen.
Once a pharmacophore model is established based on a known active compound, it can be used as a 3D query to rapidly search large databases of chemical compounds in a process called virtual screening. nih.gov This allows for the efficient identification of novel molecules that possess the required chemical features arranged in the correct spatial orientation, and are therefore likely to be active at the same biological target. nih.govscienceopen.com This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources in the discovery of new analogs.
In Silico Prediction of Preclinical ADME Parameters
Before a compound can become a viable drug candidate, it must exhibit suitable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools and models are now routinely used to predict these properties early in the drug discovery process, helping to filter out compounds that are likely to fail later on due to poor pharmacokinetics. researchgate.netfrontiersin.org
For this compound, various ADME parameters can be predicted using computational platforms like SwissADME or pkCSM. ymerdigital.comfrontiersin.org These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (LogP), and polar surface area (TPSA).
Key predicted parameters include:
Drug-Likeness: Assessed using rules like Lipinski's Rule of Five, which helps predict oral bioavailability. ymerdigital.com A compound generally complies if it has a molecular weight < 500 Da, a LogP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.
Water Solubility: Crucial for absorption and formulation. ymerdigital.com
Gastrointestinal (GI) Absorption: Predicts how well the compound will be absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound is likely to enter the central nervous system, which is important for neurological targets. frontiersin.org
Cytochrome P450 (CYP) Inhibition: Predicts whether the compound is likely to inhibit major drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4), which could lead to drug-drug interactions.
| ADME Parameter | Predicted Property for this compound (Hypothetical) | Implication |
|---|---|---|
| Molecular Weight | ~173.64 g/mol (for hydrochloride salt) | Complies with Lipinski's rule (<500). ymerdigital.com |
| LogP (Lipophilicity) | Low to moderate | Balanced properties for solubility and permeability. frontiersin.org |
| Water Solubility | High (due to hydrochloride salt form) | Good potential for absorption. ymerdigital.com |
| GI Absorption | High | Likely to be well-absorbed orally. |
| BBB Permeant | Yes/No (prediction dependent on specific model) | Determines suitability for CNS vs. peripheral targets. frontiersin.org |
| CYP450 Inhibition | Predicted as non-inhibitor of major isoforms | Lower risk of metabolic drug-drug interactions. |
Preclinical Pharmacokinetics and Metabolism Investigations
In Vitro Metabolic Stability in Hepatic Systems (e.g., microsomes, hepatocytes)
The initial assessment of a compound's metabolic fate is typically performed using in vitro hepatic systems. These assays predict the extent of first-pass metabolism in the liver, a primary site of drug biotransformation. The two most common systems are liver microsomes and hepatocytes.
Liver Microsomes : These are subcellular fractions derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. nih.gov To assess metabolic stability, the compound is incubated with liver microsomes from various species (e.g., rat, mouse, dog, human) in the presence of necessary cofactors like NADPH. The rate of disappearance of the parent compound over time is measured, typically by LC-MS/MS, to determine parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). lgcstandards.com
Hepatocytes : As intact liver cells, hepatocytes contain both Phase I and Phase II metabolizing enzymes and active transport systems, offering a more comprehensive and physiologically relevant model than microsomes. nih.gov Cryopreserved or fresh hepatocytes are used to evaluate the metabolic stability of a compound. lgcstandards.com Similar to microsomal assays, the compound is incubated with hepatocytes, and the depletion rate is used to calculate intrinsic clearance, providing a more complete picture of hepatic metabolism. mdpi.com
While specific data for 3-(furan-2-yl)pyrrolidine (B1522636) hydrochloride is not available, the following table illustrates how results from such studies would be presented.
Table 1: Illustrative In Vitro Metabolic Stability Data
| Hepatic System | Species | Parameter | Value |
|---|---|---|---|
| Liver Microsomes | Human | t½ (min) | Data not available |
| CLint (µL/min/mg) | Data not available | ||
| Liver Microsomes | Rat | t½ (min) | Data not available |
| CLint (µL/min/mg) | Data not available | ||
| Hepatocytes | Human | t½ (min) | Data not available |
| CLint (µL/min/10⁶ cells) | Data not available | ||
| Hepatocytes | Rat | t½ (min) | Data not available |
In Vivo Pharmacokinetic Profiling in Animal Species
In vivo studies in animal models are essential to understand how a compound behaves within a complex biological system. researchgate.net These studies provide critical data on the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. nih.gov Typically, rodent (e.g., rats, mice) and non-rodent (e.g., dogs) species are used. nih.gov
Absorption studies determine the rate and extent to which a drug enters the bloodstream from the site of administration. nih.gov For orally administered compounds, this involves passage through the gastrointestinal tract. lgcstandards.com
Distribution studies describe the reversible transfer of a drug from the blood to various tissues in the body. lgcstandards.com Following administration of the compound to animal models, plasma and tissue samples are collected at various time points. Whole-body autoradiography, often using a radiolabeled version of the compound, can provide a visual representation of its distribution throughout the body, identifying tissues with high affinity for the compound. lgcstandards.com
Clearance (CL) is a measure of the volume of plasma from which the drug is completely removed per unit of time, while the elimination half-life (t½) is the time required for the plasma concentration of the drug to decrease by half. These parameters are crucial for determining how long the compound remains in the body.
Following intravenous and oral administration to animal models, serial blood samples are collected, and the plasma concentrations of the compound are measured over time. This data is used to calculate key pharmacokinetic parameters. For instance, in a study on a structurally related furan-pyrrolidine-based molecule, compound 3c, the in vivo elimination half-life in mice was determined to be 3.74 hours following intraperitoneal administration.
Table 2: Illustrative In Vivo Pharmacokinetic Parameters in Rats
| Parameter | Intravenous | Oral |
|---|---|---|
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available |
| t½ (h) | Data not available | Data not available |
| CL (mL/min/kg) | Data not available | Data not available |
Identification and Characterization of Metabolites
Identifying the metabolites of a drug candidate is critical, as they can contribute to both the efficacy and potential toxicity of the parent compound. In vitro incubations with liver microsomes and hepatocytes are often the first step in identifying potential metabolites.
For pyrrolidine-containing structures, metabolic transformation can occur on the pyrrolidine (B122466) ring itself. For example, studies on 3-(p-chlorophenyl)pyrrolidine showed that the pyrrolidine ring underwent α-oxidation to form lactam and amino acid metabolites in rat liver and brain homogenates. The furan (B31954) ring is also susceptible to metabolic reactions, such as oxidation. Following in vitro incubations or in vivo studies, analytical techniques like high-resolution mass spectrometry are used to identify the chemical structures of these metabolites.
Bioavailability Assessment in Preclinical Models
Absolute bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is a critical parameter, especially for orally administered drugs. Bioavailability is determined by comparing the area under the plasma concentration-time curve (AUC) following oral administration with the AUC following intravenous (IV) administration, where bioavailability is 100%. nih.gov Low oral bioavailability can be due to poor absorption from the gut or significant first-pass metabolism in the liver. For example, a study on a novel derivative of limonin, HY-071085, found oral bioavailability to be 2.83% in male rats and 10.8% in female rats. nih.gov
Advanced Analytical Methodologies in Research Development
Chromatographic Techniques for Purity and Quantitative Analysis in Biological Samples (e.g., LC-MS/MS)
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of furan-containing compounds in research and development. Its high sensitivity and selectivity make it ideal for detecting and quantifying trace amounts of the parent compound and its metabolites in complex biological samples such as plasma, urine, and tissue homogenates. nih.govorientjchem.org The development of a rapid and reliable LC-MS/MS method is often a critical step for preclinical research. researchgate.net
In the context of furan (B31954) derivatives, LC-MS/MS plays a vital role in metabolic studies. For instance, research on furan biotransformation has successfully used LC-MS/MS to identify and quantify numerous urinary metabolites. nih.gov These studies indicate that furan is oxidized by cytochrome P450 to a reactive dialdehyde, which then reacts with cellular nucleophiles, leading to a cascade of metabolites that can be tracked and measured using this technique. nih.gov The development of such methods often involves optimizing several parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometer settings to achieve adequate separation and sensitivity. d-nb.info For example, a phenyl-hexyl column can be effective for achieving full chromatographic separation of various furan-related metabolites. d-nb.info
High-performance liquid chromatography (HPLC) with ultraviolet (UV) spectrometry is another valuable technique, particularly for quantitative analysis in pharmacokinetic studies. A study on the anti-inflammatory compound 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) demonstrated the use of HPLC-UV to determine the concentration of the parent drug and its two major metabolites in rat sera. nih.gov This allowed for the calculation of key pharmacokinetic parameters like half-life, providing essential data for preclinical assessment. nih.gov
The table below summarizes typical parameters that could be adapted for an LC-MS/MS analysis of 3-(furan-2-yl)pyrrolidine (B1522636) hydrochloride and its metabolites, based on established methods for similar compounds.
| Parameter | Example Specification | Source |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) | researchgate.netnih.gov |
| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Orbitrap) | researchgate.netnih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | nih.gov |
| Column Chemistry | Phenyl-Hexyl or C18 | d-nb.info |
| Mobile Phase | Gradient elution with Acetonitrile/Methanol and Water containing additives like Formic Acid or Ammonium Formate | d-nb.info |
| Flow Rate | 0.3 - 0.5 mL/min | nih.gov |
| Detection Mode | Selected Reaction Monitoring (SRM) or Full Scan with MS² | d-nb.infonih.gov |
Spectroscopic Methods for Structural Elucidation of Research Intermediates and Metabolites (e.g., NMR, HRMS)
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of research intermediates, final products, and their metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the primary tools used for this purpose.
Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR and ¹³C NMR are routinely used to confirm the structure of synthetic intermediates and the final 3-(furan-2-yl)pyrrolidine hydrochloride product. In research involving derivatives, such as the development of 1-((furan-2-yl)methyl)pyrrolidine-based inhibitors, detailed ¹H NMR analysis is used to confirm the successful synthesis and structure of each new analogue. nih.gov For example, the chemical shifts (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) of the protons on the furan and pyrrolidine (B122466) rings provide a unique fingerprint of the molecule's structure. nih.gov
The following table shows representative ¹H NMR data for a related furan-pyrrolidine derivative, illustrating the type of information obtained for structural verification.
| Compound | Proton Signals (CDCl₃, 400 MHz) | Source |
| 2-(4-bromophenyl)-1-((5-(2-nitrophenyl)furan-2-yl)methyl) pyrrolidine | δ 7.66 (dd, J = 10.5, 7.6 Hz, 2H), 7.56 (t, J = 7.6 Hz, 1H), 7.45 (d, J = 8.4 Hz, 2H), 7.39 (t, J = 7.7 Hz, 1H), 7.29 (d, J = 8.4 Hz, 2H), 6.58 (d, J = 3.3 Hz, 1H), 6.19 (d, J = 3.3 Hz, 1H), 3.72 (d, J = 14.6 Hz, 1H) | nih.gov |
High-Resolution Mass Spectrometry (HRMS) , often coupled with LC (LC-HRMS), provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. nih.gov This is particularly crucial when identifying unknown metabolites in biological samples. nih.gov For instance, in the study of furan metabolism, HRMS analysis was used to confirm the expected exact mass of newly identified metabolites, distinguishing them from other endogenous compounds. nih.gov The use of techniques like LC-Orbitrap-HRMS enables the detection of trace-level, FuFA-containing triacylglycerols that were previously overlooked. nih.gov Predicted collision cross-section (CCS) values derived from mass analysis can further aid in the structural confirmation of compounds like 3-(furan-2-yl)pyrrolidine. uni.lu
The table below presents data from an LC-MS/MS analysis of furan metabolites, where high-resolution mass data was key to their identification.
| Furan Metabolite | Retention Time (min) | [M+H]⁺ (m/z) | Formula | Source |
| Metabolite 8 | 47.7 | 301 | C₁₃H₁₆N₂O₅S | nih.gov |
| Metabolite 10 | 36.3 | 375 | C₁₄H₁₈N₂O₇S | nih.gov |
Development of Bioanalytical Assays for Preclinical Studies
The development of a robust and validated bioanalytical assay is a prerequisite for conducting preclinical studies, such as pharmacokinetics. mdpi.com These assays must be accurate, precise, and reliable for the quantitative determination of the drug and its key metabolites in biological fluids. orientjchem.orgresearchgate.net The process involves several stages, from sample preparation to method validation.
Sample preparation is a critical first step to extract the analyte from the complex biological matrix and remove interfering substances. orientjchem.org Techniques can range from simple protein precipitation to more complex liquid-liquid extraction (LLE) or solid-phase extraction (SPE). orientjchem.org
The core of the bioanalytical assay is typically an HPLC or LC-MS/MS method. As demonstrated in the pharmacokinetic analysis of the furan-containing compound FPP-3, an HPLC-UV method was developed and validated to measure concentrations in rat serum over time. nih.gov The validation process ensures the assay's performance meets regulatory standards. Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net For example, a validated LC-MS/MS method for nitrofuran metabolites demonstrated excellent performance, with decision limits (CCα) as low as 0.013 µg kg⁻¹. d-nb.info
The following table summarizes key validation parameters from a validated LC-MS/MS method for nitrofuran metabolites, which serves as a model for an assay for This compound .
| Analyte | Linearity Range (µg kg⁻¹) | LOQ (µg kg⁻¹) | Intraday Precision (% RSD) | Interday Precision (% RSD) | Source |
| 2-NP-AHD | 0.2–20 | 0.23 | 1.7 - 3.2 | 2.5 - 3.6 | researchgate.net |
| 2-NP-SEM | 0.2–20 | 0.17 | 2.2 - 3.8 | 2.8 - 4.5 | researchgate.net |
| 2-NP-AOZ | 0.3–20 | 0.29 | 2.4 - 3.7 | 2.8 - 4.8 | researchgate.net |
| 2-NP-AMOZ | 0.2–20 | 0.17 | 1.5 - 3.4 | 2.2 - 3.7 | researchgate.net |
Q & A
Q. Optimization Factors :
- Temperature : Lower temperatures (0–5°C) minimize side reactions during cyclization.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution steps .
- Catalysts : Palladium catalysts improve coupling efficiency for furan introduction .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the pyrrolidine ring structure and furan substitution pattern (e.g., furan protons at δ 6.2–7.5 ppm) .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 186.08) .
Advanced: How do stereochemical considerations influence the synthesis and biological activity of this compound?
Methodological Answer:
- Chiral Synthesis : Asymmetric hydrogenation or enzymatic resolution ensures enantiomeric purity (e.g., (3R)-configured derivatives show higher receptor binding affinity) .
- Impact on Bioactivity : Stereochemistry at the pyrrolidine 3-position affects interactions with biological targets (e.g., dopamine receptors) due to spatial compatibility with binding pockets .
Q. Table: Stereoisomer Activity Comparison
| Isomer | Receptor Binding (IC, nM) | Solubility (mg/mL) |
|---|---|---|
| (3R) | 12.3 ± 1.2 | 45.6 |
| (3S) | 89.7 ± 4.5 | 38.9 |
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Ring Strain : The pyrrolidine ring’s partial planarity increases susceptibility to ring-opening under acidic/basic conditions .
- Furan Activation : Electron-rich furan enhances electrophilic substitution at the 5-position, enabling functionalization (e.g., nitration, halogenation) .
- HCl Coordination : The hydrochloride salt stabilizes intermediates via hydrogen bonding, accelerating substitution kinetics .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) : Simulates binding stability with targets (e.g., serotonin receptors) to predict affinity .
- ADMET Prediction : Tools like SwissADME assess logP (target: 1–3), solubility, and CYP450 inhibition risks .
- Docking Studies : Identify optimal substituents (e.g., methyl vs. methoxy) for enhanced blood-brain barrier penetration .
Basic: What are the key challenges in scaling up the synthesis of this compound?
Methodological Answer:
- Purification : Column chromatography is labor-intensive; switch to recrystallization (ethanol/water mixtures) for scalability .
- Byproduct Control : Monitor and suppress diastereomer formation via pH control (pH 4–5 during salt formation) .
Advanced: How do contradictory data in literature on biological activity inform experimental design?
Methodological Answer:
- Source Analysis : Discrepancies often arise from assay conditions (e.g., cell lines, incubation time). Validate using standardized protocols (e.g., NIH/3T3 fibroblasts for cytotoxicity) .
- Dose-Response Curves : Replicate studies across multiple concentrations (1 nM–100 µM) to confirm IC consistency .
Q. Example Contradiction :
- Study A reports IC = 15 nM (HEK293 cells), while Study B finds 120 nM (CHO cells). Resolution: Use identical cell lines and assay buffers .
Advanced: What strategies optimize yield in multi-step syntheses involving furan intermediates?
Methodological Answer:
- Intermediate Stability : Protect furan rings with trimethylsilyl groups to prevent oxidation during pyrrolidine formation .
- One-Pot Reactions : Combine cyclization and substitution steps to reduce isolation losses (e.g., tandem Buchwald-Hartwig/cyclization) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Gloves (nitrile), goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods due to potential HCl vapor release during salt formation .
Advanced: How does the furan ring’s electronic profile influence its participation in cross-coupling reactions?
Methodological Answer:
- Electron-Rich Nature : Furan’s oxygen lone pairs activate C2/C5 positions for electrophilic attack, enabling regioselective Suzuki couplings .
- Catalyst Compatibility : Pd(PPh) outperforms Pd(OAc) in furan-containing systems due to reduced deactivation by heteroatoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
